5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods often leverage the same synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with halides or other leaving groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor activity, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their use in pharmaceutical applications.
Imidazo[1,5-a]pyrimidines: Structural analogs of purine bases, evaluated as GABA receptor agonists and antibacterial agents.
Uniqueness
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h4H,1-3H2,(H,8,9)(H,11,12) |
InChI Key |
OWECSFHBRKIJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=C(N2C1)C(=O)O |
Origin of Product |
United States |
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